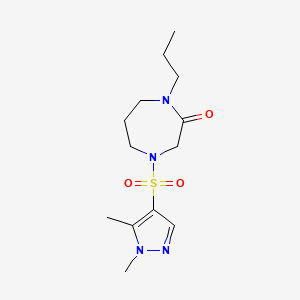
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylisoxazol-4-yl)sulfonyl-4-phenylpiperazine
- 1-(3,5-Dimethylisoxazol-4-yl)sulfonylproline
Uniqueness
4-(1,5-Dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine is unique due to its specific combination of functional groups and ring structures. This combination provides distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of both the pyrazole and morpholine rings can enhance the compound’s ability to interact with a wide range of biological targets .
Properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)sulfonyl-2-methyl-5-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-10-19(15(11-22-12)14-7-5-4-6-8-14)23(20,21)16-9-17-18(3)13(16)2/h4-9,12,15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRMIPDFQZTSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077785.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(3-methylpyridin-4-yl)methyl]urea](/img/structure/B7077792.png)
![N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide](/img/structure/B7077795.png)

![3-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7077828.png)
![2-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]-4-methyl-1,3-thiazole](/img/structure/B7077836.png)

![N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7077858.png)
![2-(4-cyano-3-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B7077864.png)
![3-[(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylamino)methyl]benzonitrile](/img/structure/B7077869.png)

![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-(3-methyl-1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B7077877.png)
![[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7077885.png)
